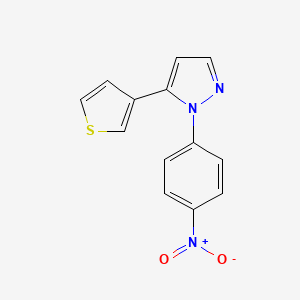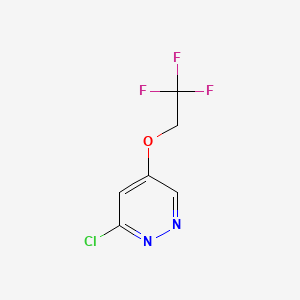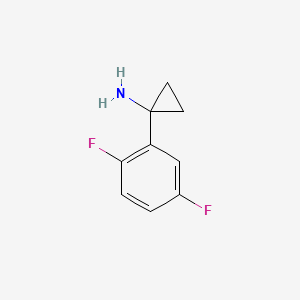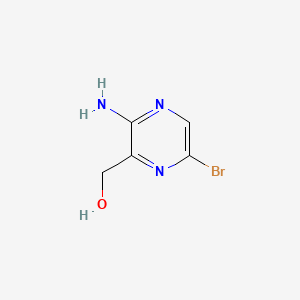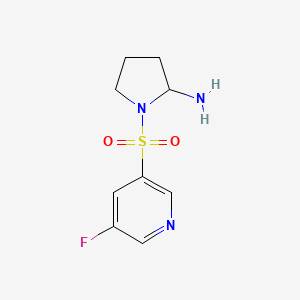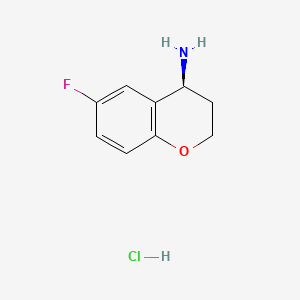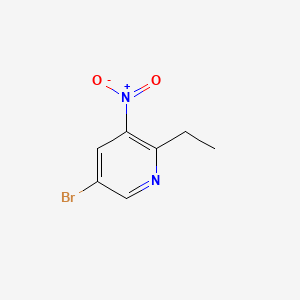
6-Aminomethyl-4-cyclobutyl-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminomethyl-4-cyclobutyl-morpholin-3-one, also known as ABP-700, is a novel positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This compound has gained significant attention in the scientific community due to its potential as a therapeutic agent for various neurological and psychiatric disorders.
Mechanism Of Action
6-Aminomethyl-4-cyclobutyl-morpholin-3-one binds to the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. By binding to this receptor, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one enhances the activity of the receptor, leading to increased neurotransmitter release and improved cognitive function. The exact mechanism of action of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is still under investigation, but it is believed to involve both allosteric modulation and direct activation of the receptor (Wang et al., 2016).
Biochemical And Physiological Effects
In addition to its effects on cognitive function and memory, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have other biochemical and physiological effects. For example, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to increase the release of acetylcholine and dopamine in the brain, which may contribute to its therapeutic effects (Liu et al., 2019). 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has also been shown to have anti-inflammatory effects in animal models of neuroinflammation (Kaufman et al., 2018).
Advantages And Limitations For Lab Experiments
One of the main advantages of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This makes it a useful tool for studying the function of this receptor in vitro and in vivo. However, one limitation of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one is its relatively short half-life, which may limit its effectiveness in certain experimental settings. In addition, the effects of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one may be influenced by factors such as age, sex, and genetic background, which should be taken into account when designing experiments (Liu et al., 2019).
Future Directions
For research on 6-Aminomethyl-4-cyclobutyl-morpholin-3-one include its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders, its role in modulating the immune system, and further studies on its mechanism of action.
Synthesis Methods
The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one involves several steps, including the preparation of the starting material, the cyclobutyl morpholine ring, and the introduction of the amino and methyl groups. The final product is obtained through a series of purification steps, such as column chromatography and recrystallization. The synthesis of 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been described in detail in a peer-reviewed publication (Wang et al., 2016).
Scientific Research Applications
6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have potential therapeutic applications for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been found to improve cognitive function and memory in animal models of Alzheimer's disease (Buccafusco et al., 2018). In addition, 6-Aminomethyl-4-cyclobutyl-morpholin-3-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression (Liu et al., 2019).
properties
CAS RN |
1217274-16-2 |
|---|---|
Product Name |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.239 |
IUPAC Name |
6-(aminomethyl)-4-cyclobutylmorpholin-3-one |
InChI |
InChI=1S/C9H16N2O2/c10-4-8-5-11(7-2-1-3-7)9(12)6-13-8/h7-8H,1-6,10H2 |
InChI Key |
IRHBWDVFKYUCRN-UHFFFAOYSA-N |
SMILES |
C1CC(C1)N2CC(OCC2=O)CN |
synonyms |
6-Aminomethyl-4-cyclobutyl-morpholin-3-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



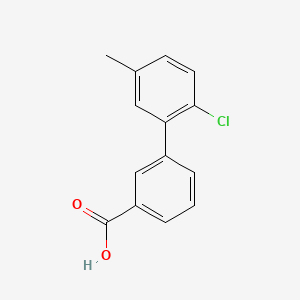
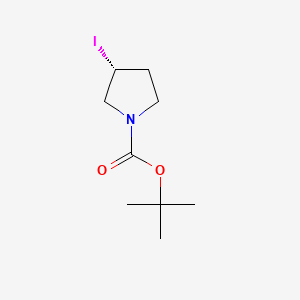
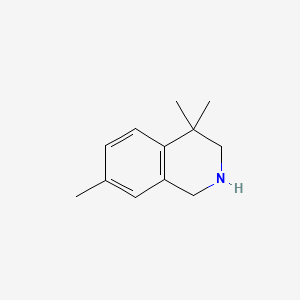
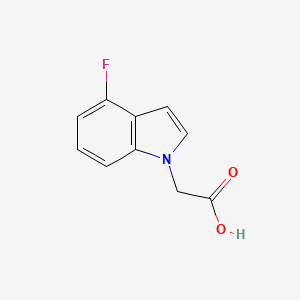
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)
![tert-Butyl 4-(2'-oxospiro[cyclohexane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B582373.png)
![(3-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenyl)boronic acid](/img/structure/B582374.png)
